4-Chloro-3-(trifluoromethyl)phenyl trifluoromethanesulphonate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

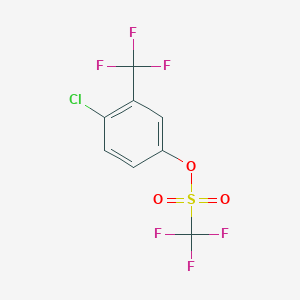

4-Chloro-3-(trifluoromethyl)phenyl trifluoromethanesulphonate is a useful research compound. Its molecular formula is C8H3ClF6O3S and its molecular weight is 328.61. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Polymer Synthesis : It is used in the polymerization of ethylenic monomers. The reaction of Ph3COH with triflic anhydride led to Ph3C+ CF3SO−3 HOSO2CF3, useful in creating polymers like polystyryltriflate (Souverain et al., 1980).

Synthesis of Organic Compounds : The compound is instrumental in the synthesis of 4-(trifluoromethyl)tetrahydrothiophenes, which are used in various organic synthesis applications (Markitanov et al., 2019).

Development of Fluorinated Polyimides : It assists in synthesizing fluorinated aromatic diamine monomers, crucial for creating fluorine-containing polyimides with excellent thermal stability and mechanical properties (Yin et al., 2005).

Heterocyclic Chemistry : Utilized in the alkylation of benzofuroxan to produce salts like 1-hydroxybenzimidazole 3-oxide, significant in heterocyclic chemistry (Boulton et al., 1967).

Magnesium Metal-Mediated Reductive Tri- and Difluoromethylation : It is involved in the preparation of tri- and difluoromethylsilanes using magnesium metal, proving essential in organic synthesis (Prakash et al., 2003).

Electrochemical Sensing : The compound is used in the development of liquid membrane electrodes sensitive to trifluoromethanesulphonate ions, useful in potentiometric determinations (Favier & Pascal, 1991).

Aromatic Sulphonation : It plays a role in the sulphonation of aromatic ethers and alcohols, contributing to the understanding of aromatic substitution reactions (Cerfontain et al., 1985).

Electron Transfer Reactions : Used in studying electron transfer reactions, like those between naphthalene and triphenylsulphonium salts, providing insights into organic photochemistry (Dektar & Hacker, 1989).

Spectroscopic and Structural Analysis : The compound is essential in studying the vibrational spectroscopy and structural properties of various molecules, as demonstrated in the synthesis of trichloromethyl trifluoromethanesulphonate (Lestard et al., 2011).

Synthesis of Stable Multifunctional Phosphorus Vinyl Ylides : It reacts with bis[bis(diisopropylamino)phosphino]diazomethane, leading to the formation of multifunctional phosphorus vinyl ylides, significant in phosphorus chemistry (Dyer et al., 1996).

Mecanismo De Acción

Target of Action

Similar compounds have been known to interact with various enzymes and receptors .

Mode of Action

It’s known that molecules with a -cf3 group can exhibit improved drug potency toward certain enzymes by lowering the pka of the cyclic carbamate through key hydrogen bonding interactions with the protein .

Biochemical Pathways

It’s known that similar compounds can participate in the synthesis of various derivatives , which may affect multiple biochemical pathways.

Pharmacokinetics

The compound’s molecular weight (22156 g/mol) and its physical properties such as boiling point (86-90 °C/14 mmHg) and melting point (40-42 °C) suggest that it may have certain pharmacokinetic characteristics .

Result of Action

Similar compounds have shown analgesic efficacy, indicating potential pain-relieving effects .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the fluorine’s electronegativity, size, electrostatic interactions, and lipophilicity are widely recognized factors that significantly impact the chemical reactivity, physico-chemical behavior, and biological activity . Additionally, it’s important to note that this compound is very toxic to aquatic organisms and may cause long-term adverse effects in the aquatic environment .

Safety and Hazards

Análisis Bioquímico

Dosage Effects in Animal Models

The effects of 4-Chloro-3-(trifluoromethyl)phenyl trifluoromethanesulphonate at different dosages in animal models, including any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, have not been reported in the literature .

Transport and Distribution

The transport and distribution of this compound within cells and tissues, including any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation, have not been studied .

Propiedades

IUPAC Name |

[4-chloro-3-(trifluoromethyl)phenyl] trifluoromethanesulfonate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3ClF6O3S/c9-6-2-1-4(3-5(6)7(10,11)12)18-19(16,17)8(13,14)15/h1-3H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPRXMOUXEBTAAH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OS(=O)(=O)C(F)(F)F)C(F)(F)F)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3ClF6O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1'-(Thiophen-2-ylsulfonyl)spiro[chroman-2,4'-piperidine]](/img/structure/B3003576.png)

![3-(4-(1H-pyrrol-1-yl)benzoyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B3003582.png)

![3-[(2-chlorobenzyl)sulfanyl]-5-(2-thienyl)-4H-1,2,4-triazol-4-ylamine](/img/structure/B3003588.png)